Efaroxan was first synthesized in the late 1990s, with significant research conducted on its synthesis and applications in subsequent years. It belongs to the class of benzofuran derivatives and is specifically recognized for its role in modulating adrenergic receptors, which are crucial in numerous physiological processes including mood regulation, blood pressure control, and metabolic functions.
The synthesis of Efaroxan involves several key steps that focus on constructing its unique dihydrobenzofuran ring structure. One notable method includes the formation of the dihydrobenzofuran ring through intramolecular cyclization of a tertiary alcohol intermediate. This intermediate can be obtained via reactions involving benzyl Grignard reagents with alpha-ketoesters or through Darzens condensation techniques .
A more recent approach highlighted an enantioselective synthesis pathway utilizing a Baylis-Hillman adduct as a precursor. This method emphasizes the importance of stereochemistry in producing the desired (+)-efaroxan form, which is essential for its biological activity .
Efaroxan's molecular structure can be described by its chemical formula and a molecular weight of approximately 241.33 g/mol. The compound features a dihydrobenzofuran core, which is significant for its receptor interaction properties. The specific arrangement of functional groups within this structure allows for selective binding to adrenergic receptors, influencing its pharmacological effects.
Efaroxan undergoes various chemical reactions that can alter its pharmacological properties. The primary reaction pathways include:
These reactions are fundamental in both synthetic chemistry and medicinal chemistry contexts, where modifications can lead to new derivatives with improved efficacy or reduced side effects.
Efaroxan acts primarily as an antagonist at alpha-2 adrenergic receptors, which are involved in inhibiting norepinephrine release. By blocking these receptors, Efaroxan increases norepinephrine levels in the synaptic cleft, leading to enhanced sympathetic nervous system activity. This mechanism is particularly beneficial in treating conditions characterized by low norepinephrine levels, such as certain mood disorders or hypotension.
Research indicates that Efaroxan may also exhibit some agonistic effects on serotonin receptors, further contributing to its therapeutic profile .
Efaroxan exhibits several notable physical and chemical properties:
These properties influence both the formulation of Efaroxan for pharmaceutical use and its behavior within biological systems.
Efaroxan has been investigated for various therapeutic applications, including:
The versatility of Efaroxan's pharmacological effects continues to be an area of active research, with potential implications across multiple medical fields.
Efaroxan (chemical name: 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride) is an imidazoline derivative with the molecular formula C₁₃H₁₆N₂O·HCl and a molecular weight of 252.74 g/mol [7] [9]. Its structure features a dihydrobenzofuran ring system linked to an imidazoline moiety, distinguishing it from the benzodioxan ring in the related compound idazoxan [1]. The presence of a chiral center at the C-2 position of the dihydrobenzofuran ring results in enantiomers, though pharmacological studies typically use the racemic mixture [3] [9].
Two primary synthetic routes have been developed:
Table 1: Key Physicochemical Properties of Efaroxan Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₂O·HCl |
Molecular Weight | 252.74 g/mol |
Water Solubility | 80 mg/mL (25°C) |
Partition Coefficient (log P) | 1.2 |
Melting Point | 245°C (decomposition) |
Efaroxan is a potent and selective α2-adrenoceptor antagonist, with sub-nanomolar affinity for human α2-adrenergic receptors. Radioligand binding studies using human frontal cortex membranes demonstrate its high affinity (Kᵢ = 5.6 nM) and selectivity over α1-adrenoceptors [1] [2] [9]. The compound exhibits subtype-specific binding:
Efaroxan’s selectivity arises from its structural optimization. Unlike idazoxan, which binds equally to α₂-adrenoceptors and non-adrenergic "idazoxan sites" (I₂ receptors), efaroxan shows 1,470-fold greater affinity for α₂-adrenoceptors over non-adrenergic sites [1] [2]. This specificity was confirmed using the radioligand [³H]RX 821002, a 2-methoxy derivative of idazoxan, which labels α₂-adrenoceptors with minimal off-target binding [1].
Table 2: Receptor Binding Affinities of Efaroxan
Receptor Type | Binding Affinity (pKᵢ or Kᵢ) | Selectivity Ratio |
---|---|---|
α₂ₐ-Adrenoceptor | 7.87 (pKᵢ) | Reference |
α₂₈-Adrenoceptor | 7.42 (pKᵢ) | ~3× vs. α₂꜀ |
α₂꜀-Adrenoceptor | 5.74 (pKᵢ) | 1/200 vs. α₂ₐ |
Imidazoline I₁ | 7.28 (pKᵢ) | Comparable to α₂ₐ |
Imidazoline I₂ | <5 (pKᵢ) | Negligible |
Beyond α₂-adrenoceptors, efaroxan interacts with imidazoline receptors:
Efaroxan exhibits favorable pharmacokinetics:
Table 3: Pharmacokinetic Parameters of Efaroxan
Parameter | Value | Species |
---|---|---|
Oral Bioavailability | 85-100% | Rat/Human |
Plasma Protein Binding | 81-95% | Rat/Human |
Half-Life (t₁/₂) | 6 hours | Human |
Primary Excretion Route | Renal (>90% as metabolites) | Rat/Human |
Metabolic Pathway | Glucuronidation (non-CYP) | In vitro systems |
Efaroxan’s stability in solid form, high water solubility, and lack of mutagenicity in microbiological tests support its utility as a research tool [6] [7]. However, its clinical development was halted due to insufficient efficacy in neurodegenerative trials, not pharmacokinetic limitations [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7